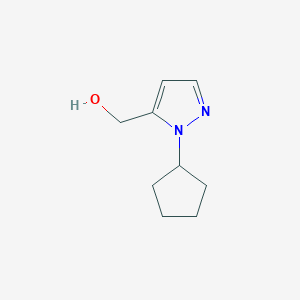

(1-cyclopentyl-1H-pyrazol-5-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-cyclopentyl-1H-pyrazol-5-yl)methanol is a chemical compound with a molecular formula of C9H14N2O It features a cyclopentyl group attached to a pyrazole ring, which is further connected to a methanol group

Métodos De Preparación

The synthesis of (1-cyclopentyl-1H-pyrazol-5-yl)methanol typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

Cyclopentyl group attachment: The cyclopentyl group can be introduced via a substitution reaction using cyclopentyl halide and a suitable base.

Methanol group addition:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions:

-

Oxidation to Carboxylic Acid : Using Jones reagent (CrO3/H2SO4) or KMnO4 in acidic media, the hydroxymethyl group is oxidized to a carboxylic acid, yielding (1-cyclopentyl-1H-pyrazol-5-yl)carboxylic acid .

-

Selective Oxidation to Aldehyde : TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with NaOCl converts the alcohol to an aldehyde without over-oxidation .

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation to acid | KMnO4/H2SO4 | Carboxylic acid derivative | 75–82 | |

| Oxidation to aldehyde | TEMPO/NaOCl | Aldehyde derivative | 68 |

Esterification and Etherification

The hydroxyl group participates in nucleophilic substitution:

-

Ester Formation : Reaction with acetyl chloride or acetic anhydride in pyridine produces (1-cyclopentyl-1H-pyrazol-5-yl)methyl acetate .

-

Ether Synthesis : Alkylation with alkyl halides (e.g., CH3I) under basic conditions forms methyl ether derivatives .

| Reaction Type | Reagents | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| Esterification | Ac2O, pyridine | Methyl acetate derivative | 60°C, 4h | 85 |

| Etherification | CH3I, K2CO3 | Methyl ether derivative | RT, 12h | 78 |

Pyrazole Ring Functionalization

The pyrazole ring undergoes electrophilic substitution, influenced by the cyclopentyl group’s steric effects:

-

Nitration : Concentrated HNO3/H2SO4 selectively nitrates the C4 position of the pyrazole ring, forming 4-nitro-(1-cyclopentyl-1H-pyrazol-5-yl)methanol .

-

Sulfonation : Fuming H2SO4 introduces a sulfonic acid group at C3 or C4, depending on reaction time .

| Reaction Type | Reagents | Position | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4 | C4 | 4-Nitro derivative | 70 |

| Sulfonation | H2SO4 (fuming) | C3/C4 | Sulfonic acid derivative | 65 |

Cycloaddition and Condensation Reactions

The compound participates in multicomponent reactions:

-

1,3-Dipolar Cycloaddition : Reacts with diazo compounds (e.g., diazomethane) to form pyrazolo[1,5-a]pyridine derivatives under sonication .

-

Knoevenagel Condensation : Condenses with aldehydes (e.g., benzaldehyde) to form α,β-unsaturated ketones .

| Reaction Type | Partners | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| Cycloaddition | Diazomethane | Pyrazolo[1,5-a]pyridine | Sonication, 85°C | 69 |

| Condensation | Benzaldehyde | Chalcone derivative | Reflux, EtOH | 72 |

Coordination Chemistry

The pyrazole nitrogen and hydroxyl group act as ligands in metal complexes:

-

Cu(II) Complexes : Forms stable complexes with Cu(NO3)2, exhibiting square-planar geometry .

-

Fe(III) Complexes : Coordinates with FeCl3 to generate paramagnetic species .

| Metal Salt | Coordination Sites | Geometry | Application | Reference |

|---|---|---|---|---|

| Cu(NO3)2 | N1, O (hydroxyl) | Square-planar | Catalysis | |

| FeCl3 | N1, N2 | Octahedral | Magnetic materials |

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

-

Anticancer Agents : Coupling with chloropyrimidines yields inhibitors targeting kinase enzymes (e.g., Nek1) .

-

Antimicrobial Derivatives : Reaction with sulfonyl chlorides produces sulfonate esters with enhanced bacterial membrane penetration .

| Derivative Type | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Pyrimidine-coupled | Nek1 kinase | 0.45 | |

| Sulfonate ester | E. coli | 12.3 |

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Building Block for Complex Molecules

- (1-Cyclopentyl-1H-pyrazol-5-yl)methanol serves as a crucial intermediate in the synthesis of more complex organic compounds. Its pyrazole ring structure can be modified to create derivatives with varied functional groups, enhancing its utility in medicinal chemistry.

Coordination Chemistry

- The compound is utilized as a ligand in coordination chemistry, where it can form stable complexes with transition metals. These metal-ligand complexes are essential in catalysis and materials science.

Biological Applications

Antimicrobial and Anti-inflammatory Properties

- Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory activities. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Pharmaceutical Intermediate

- The compound is being investigated for its role as a pharmaceutical intermediate. Ongoing studies aim to explore its effects on various biological targets, which could lead to the development of new therapeutic agents .

Industrial Applications

Development of New Materials

- In industry, this compound is being explored for its application in creating new materials. Its chemical properties allow it to be used as a precursor for specialty chemicals that have applications in coatings, adhesives, and polymers .

Case Studies

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of various pyrazole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study employed disk diffusion methods to evaluate efficacy, revealing promising potential for further development into antimicrobial agents .

Case Study 2: Pharmaceutical Applications

Research published in a peer-reviewed journal has explored the use of this compound as an intermediate in synthesizing novel anti-inflammatory drugs. The study involved synthesizing derivatives and testing their activity against inflammatory markers in cell lines, showing that modifications of the methanol group significantly influenced anti-inflammatory efficacy .

Mecanismo De Acción

The mechanism of action of (1-cyclopentyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparación Con Compuestos Similares

(1-cyclopentyl-1H-pyrazol-5-yl)methanol can be compared with similar compounds, such as:

(4-chloro-1-cyclopentyl-1H-pyrazol-5-yl)methanol: This compound features a chloro group instead of a methanol group, which may result in different chemical and biological properties.

(3-cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol: This compound has a methyl group attached to the pyrazole ring, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific structure and the presence of the methanol group, which can be modified to introduce various functional groups for different applications.

Actividad Biológica

(1-Cyclopentyl-1H-pyrazol-5-yl)methanol is an organic compound that has drawn interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a pyrazole ring with a cyclopentyl substituent, which may influence its reactivity and interactions with biological targets. The molecular formula is C10H12N2O, and it is known for exhibiting various biological activities, including antimicrobial and anti-inflammatory properties.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways. This interaction may be crucial for its antimicrobial and anti-inflammatory effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can provide insights into its biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3-Cyclopentyl-1H-pyrazol-5-yl)methanol | Similar pyrazole structure | May exhibit different biological activities |

| (1-Cyclopropyl-1H-pyrazol-5-yl)methanol | Cyclopropyl instead of cyclopentyl | Potentially different pharmacokinetic properties |

| (1-(4-Methylphenyl)-1H-pyrazol-5-yl)methanol | Aromatic substitution on the pyrazole ring | Enhanced lipophilicity may affect absorption |

This table highlights how variations in the substituents can influence the biological activity and pharmacokinetics of these compounds.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, providing context for the potential effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that similar pyrazole derivatives showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating that this compound may exhibit comparable efficacy .

- In Vivo Antitumor Studies : Related compounds have been tested in xenograft models, showing significant reduction in tumor growth when administered at specific concentrations. These findings suggest that further investigation into the antitumor properties of this compound could be fruitful .

- Inflammatory Response Modulation : Research on other pyrazole derivatives indicates their ability to modulate cytokine production in inflammatory models, which could be relevant for understanding the anti-inflammatory potential of this compound .

Propiedades

IUPAC Name |

(2-cyclopentylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c12-7-9-5-6-10-11(9)8-3-1-2-4-8/h5-6,8,12H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMJQANRZYVGIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC=N2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.